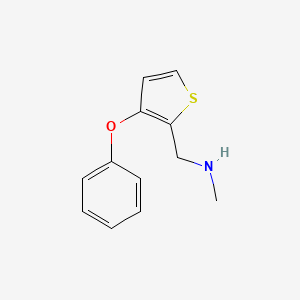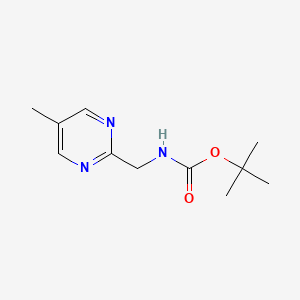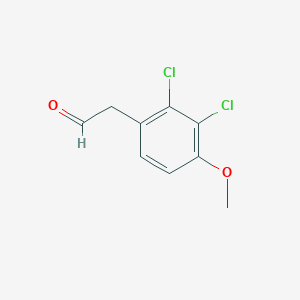
N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
“N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings has a bromine atom attached, and the other has an isopropyl group (a carbon atom with two hydrogen atoms and one methyl group). The compound also contains a carboxamide group, which consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and an amine group (a nitrogen atom with one or two hydrogen atoms).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The triazole ring, phenyl rings, and carboxamide group would all contribute to the overall structure and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points. The presence of the carboxamide group could allow it to participate in hydrogen bonding, which could affect its solubility .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has shown promising results in combating antimicrobial resistance by pathogens. It has been studied for its pharmacological activities against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
The compound has been evaluated for its anticancer activity against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7). It has shown promising results in this field .
Antiproliferative Agents
The compound has been studied as a prospective antiproliferative agent. Antiproliferative agents are used to inhibit or prevent the growth of cells, especially malignant cells .
Antifungal Activity
The compound has been evaluated for its antifungal activities against several kinds of phytopathogenic fungi/oomycete .
Anti-Inflammatory Diseases
The compound has shown promise for the regulation of inflammatory diseases according to docking studies .
Antioxidant Activity
The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Toxicity Testing
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus .
Drug Design
The compound has shown potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Mécanisme D'action
Biochemical Pathways
Considering its thiazole nucleus, we can hypothesize that it might disrupt lipid biosynthesis or other metabolic pathways in microbial cells .
Action Environment
Environmental factors, such as pH, temperature, and coexisting molecules, can influence drug action. Stability under varying conditions and efficacy in different environments are critical considerations during drug development.
Keep in mind that this information is based on existing studies, and ongoing research may reveal additional details . 🌟
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-12(2)14-4-10-17(11-5-14)24-13(3)18(22-23-24)19(25)21-16-8-6-15(20)7-9-16/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHVIDRSZKHPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(Pyridin-2-yl)ethynyl]aniline](/img/structure/B3307033.png)
![2-[(2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B3307037.png)
![6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3307046.png)
![(1R)-2,2',3,3'-tetrahydro-6,6'-diphenyl-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3307053.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-methoxynaphthalene-1-carboxamide](/img/structure/B3307071.png)
![3-(2-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3307081.png)

![N-(3-bromophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B3307092.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B3307097.png)
![N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine](/img/structure/B3307105.png)